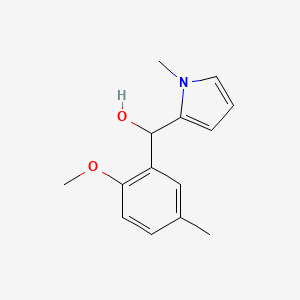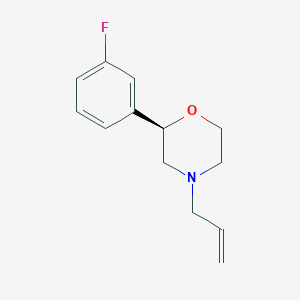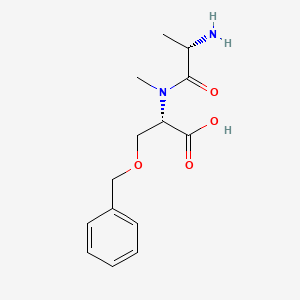![molecular formula C16H18ClN3O4 B12640512 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate is a bioactive small molecule known for its applications in various scientific fields. It is also referred to as MJN110 and has a molecular weight of 462.33 g/mol . This compound is particularly noted for its role as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the activation of polyethylene glycol using N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound to form the desired product.
Industrial Production Methods: In industrial settings, the bulk activation of polyethylene glycol is carried out in large reactors. The process involves the use of NHS and DCC to activate the polyethylene glycol, followed by the reaction with a disulfide-containing compound to form the final product.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include NHS, DCC, and disulfide-containing compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed: The major products formed from these reactions include stable amide bonds and reversible linkages between biomacromolecules and active small molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate involves the inhibition of MAGL, the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . This inhibition leads to increased levels of 2-AG, which in turn affects various physiological processes . The compound shows potent anti-hyperalgesic activity in models of diabetic neuropathy, indicating its therapeutic potential for treating chronic pain .
Comparison with Similar Compounds
Similar Compounds:
- NHS-PEG2-SS-PEG2-NHS : Similar structure but with a longer polyethylene glycol chain.
- NHS-PEG3-SS-PEG3-NHS : Features an even longer polyethylene glycol chain.
- NHS-PEG4-SS-PEG4-NHS : Contains the longest polyethylene glycol chain among the similar compounds.
Uniqueness: What sets (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate apart is its high selectivity for MAGL over other related enzymes, making it a valuable tool in neuroscience research .
Properties
Molecular Formula |
C16H18ClN3O4 |
|---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O4/c17-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)16(23)24-20-14(21)5-6-15(20)22/h1-4H,5-11H2 |
InChI Key |
FKEDBBRRMLBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)


![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)





